Ethyl2-[(4-chloro-1,3-thiazol-2-yl)amino]acetate
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Overview
Description
Ethyl 2-[(4-chloro-1,3-thiazol-2-yl)amino]acetate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-chloro-1,3-thiazol-2-yl)amino]acetate typically involves the reaction of 4-chloro-1,3-thiazol-2-amine with ethyl chloroacetate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often refluxed in an appropriate solvent like ethanol or methanol to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of ethyl 2-[(4-chloro-1,3-thiazol-2-yl)amino]acetate may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-chloro-1,3-thiazol-2-yl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted thiazole derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceutical agents with anti-inflammatory or anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-chloro-1,3-thiazol-2-yl)amino]acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Ethyl 2-[(4-chloro-1,3-thiazol-2-yl)amino]acetate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
The uniqueness of ethyl 2-[(4-chloro-1,3-thiazol-2-yl)amino]acetate lies in its specific substitution pattern and the resulting chemical and biological properties. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C7H9ClN2O2S |
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Molecular Weight |
220.68 g/mol |
IUPAC Name |
ethyl 2-[(4-chloro-1,3-thiazol-2-yl)amino]acetate |
InChI |
InChI=1S/C7H9ClN2O2S/c1-2-12-6(11)3-9-7-10-5(8)4-13-7/h4H,2-3H2,1H3,(H,9,10) |
InChI Key |
DHYIJYDTJSHHPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=NC(=CS1)Cl |
Origin of Product |
United States |
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